molecular formula C15H11N3O3 B2592538 2-(3-nitrophenyl)-4-phenyl-1,2-dihydro-3H-pyrazol-3-one CAS No. 400075-08-3

2-(3-nitrophenyl)-4-phenyl-1,2-dihydro-3H-pyrazol-3-one

Cat. No. B2592538
CAS RN: 400075-08-3
M. Wt: 281.271
InChI Key: IFHVHRQHVSBXAS-UHFFFAOYSA-N
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Description

The compound “2-(3-nitrophenyl)-4-phenyl-1,2-dihydro-3H-pyrazol-3-one” is a pyrazolone derivative. Pyrazolones are a class of compounds that contain a five-membered ring with three carbon atoms, one nitrogen atom, and one oxygen atom. They are known for their diverse pharmacological activities .


Synthesis Analysis

While specific synthesis methods for this compound were not found, pyrazolones are typically synthesized through the condensation of β-ketoesters or β-diketones with hydrazine . The presence of the nitrophenyl group suggests a possible nitration reaction .


Molecular Structure Analysis

The molecular structure of this compound would likely show the presence of a pyrazolone ring, along with phenyl rings and a nitro group. The exact structure would depend on the specific positions of these groups on the molecule .


Chemical Reactions Analysis

The chemical reactions of this compound would likely be influenced by the presence of the nitro group and the phenyl rings. Nitro groups are electron-withdrawing, which can influence the reactivity of the compound .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the nitro group could make the compound more acidic . The exact properties would need to be determined experimentally .

Scientific Research Applications

Definition and Historical Background

The term “Schiff bases” refers to a class of organic compounds resulting from the condensation reaction between a primary amine and a carbonyl compound, typically an aldehyde or a ketone. These compounds play a pivotal role in modern chemistry, influencing coordination chemistry, inorganic and bioinorganic chemistry, and optical materials. Their widespread use extends across various branches of chemistry, including inorganic, organic, and analytical fields .

Applications

Schiff bases find applications in diverse scientific fields:

a. Catalysis:
b. Asymmetric Synthesis:
c. Coordination Chemistry:
d. Medicinal Chemistry: e. Materials Science:
f. Environmental Contexts:

Recent Advances and Future Directions

Research on Schiff bases continues to evolve, with emerging trends in sustainable synthesis, novel applications, and interdisciplinary studies. Researchers, students, and practitioners can benefit from this valuable resource .

Safety and Hazards

Nitro compounds can be hazardous. They are often explosive and can be toxic . Specific safety data for this compound was not found.

Future Directions

Future research could focus on synthesizing this compound and studying its properties and potential applications. Given the known activities of pyrazolones and nitro compounds, it could have potential uses in medicinal chemistry .

properties

IUPAC Name

2-(3-nitrophenyl)-4-phenyl-1H-pyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N3O3/c19-15-14(11-5-2-1-3-6-11)10-16-17(15)12-7-4-8-13(9-12)18(20)21/h1-10,16H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFHVHRQHVSBXAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CNN(C2=O)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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